molecular formula C8H12ClNO3 B12100744 Vildagliptin Impurity 13

Vildagliptin Impurity 13

Cat. No.: B12100744
M. Wt: 205.64 g/mol
InChI Key: YYUKRFPRBNDTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vildagliptin Impurity 13: is a specific impurity associated with the pharmaceutical compound Vildagliptin, which is used in the treatment of type 2 diabetes. Impurities in pharmaceutical compounds can arise from various sources, including the manufacturing process, degradation, or interactions with other substances. This compound is one of the many impurities that need to be identified, quantified, and controlled to ensure the safety and efficacy of the final pharmaceutical product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vildagliptin Impurity 13 typically involves multiple steps, starting from basic organic compounds. The synthetic route may include:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis with stringent control over reaction conditions to ensure consistency and purity. This includes:

    Batch Processing: Large batches are processed under controlled temperatures and pressures.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the impurity.

    Quality Control: Rigorous testing is conducted to ensure the impurity meets regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Vildagliptin Impurity 13 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The removal of oxygen or addition of hydrogen, typically using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacing one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include methanol, ethanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Vildagliptin Impurity 13 has several applications in scientific research:

Mechanism of Action

The mechanism of action of Vildagliptin Impurity 13 is closely related to its parent compound, Vildagliptin. It may interact with similar molecular targets and pathways, including:

    Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Like Vildagliptin, the impurity may inhibit DPP-4, an enzyme involved in glucose metabolism.

    Metabolic Pathways: It may affect various metabolic pathways, influencing glucose homeostasis and insulin secretion.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vildagliptin Impurity 13 is unique due to its specific chemical structure and the particular synthetic route used to produce it. Its distinct properties make it an important reference standard in pharmaceutical research and quality control.

Biological Activity

Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is widely used in the management of type 2 diabetes mellitus. However, the presence of impurities, such as Vildagliptin Impurity 13, raises concerns regarding their biological activity and potential effects on safety and efficacy. Understanding these impurities is crucial for ensuring the quality of pharmaceutical formulations.

Overview of Vildagliptin and Its Impurities

Vildagliptin acts by inhibiting DPP-4, an enzyme that degrades incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels. The degradation of vildagliptin can lead to various impurities, including this compound. Studies have shown that the presence of impurities can affect the pharmacological properties and safety profiles of the drug.

In Vitro Toxicity Evaluation

A study evaluated the cytotoxic effects of vildagliptin and its impurities using mouse fibroblast cells (3T3). The results indicated that this compound did not exhibit significant cytotoxicity at lower concentrations but showed increased oxidative stress at higher concentrations. The study utilized various assays to measure cell viability, DNA damage, and free radical generation:

CompoundConcentration (μM)Cell Viability (%)Free Radical Generation
Vildagliptin0 - 1000No significant changeMinimal
This compound0 - 10>90%Moderate at 10 μM
Vildagliptin Impurity 20 - 10<50%High at 10 μM

The study concluded that while this compound is relatively safe at therapeutic concentrations, its effects on oxidative stress warrant further investigation due to potential implications for diabetic patients who are already subjected to oxidative stress .

The biological activity of this compound can be attributed to its interaction with DPP-4. While it primarily inhibits DPP-4 like vildagliptin, its efficacy may vary due to structural differences. Research indicates that impurities often have reduced potency compared to their parent compounds but can still contribute to off-target effects or altered pharmacokinetics.

Comparative Analysis of DPP-4 Inhibition

The following table summarizes the DPP-4 inhibitory activity of vildagliptin and its impurities:

CompoundIC50 (nM)Selectivity for DPP-4
Vildagliptin2 - 20High
This compound>100Low
Other ImpuritiesVariableVariable

This data suggests that while this compound has a significantly higher IC50 value than vildagliptin, it may still exert some biological effects through alternative pathways or interactions with other enzymes .

Clinical Relevance and Case Studies

Clinical studies have highlighted the importance of monitoring drug impurities in diabetic treatments. A case study involving patients treated with vildagliptin revealed no significant adverse effects linked directly to impurities; however, subtle changes in metabolic responses were noted. These findings emphasize the need for ongoing surveillance and research into the long-term impacts of drug impurities on patient outcomes.

Properties

Molecular Formula

C8H12ClNO3

Molecular Weight

205.64 g/mol

IUPAC Name

methyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C8H12ClNO3/c1-13-8(12)6-3-2-4-10(6)7(11)5-9/h6H,2-5H2,1H3

InChI Key

YYUKRFPRBNDTQF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCN1C(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.